molecular formula C12H11F3N2O2 B12623663 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one CAS No. 918129-48-3

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one

Cat. No.: B12623663
CAS No.: 918129-48-3
M. Wt: 272.22 g/mol
InChI Key: HJZFEFWTUAVSJN-UHFFFAOYSA-N
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Description

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoroacetyl group attached to a phenyl ring, which is further connected to a piperazin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one typically involves the reaction of 4-(trifluoroacetyl)aniline with piperazine under specific conditions. One common method includes the use of a solvent such as dichloromethane or ethanol, and the reaction is often carried out at room temperature or under reflux conditions. The reaction may require a catalyst or a base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The piperazine moiety may contribute to the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Trifluoroacetyl)piperazin-1-yl]phenylamine
  • 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one
  • 4-[4-(Trifluoroacetyl)phenyl]piperidine

Uniqueness

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one is unique due to the presence of both the trifluoroacetyl group and the piperazin-2-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

918129-48-3

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

4-[4-(2,2,2-trifluoroacetyl)phenyl]piperazin-2-one

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)11(19)8-1-3-9(4-2-8)17-6-5-16-10(18)7-17/h1-4H,5-7H2,(H,16,18)

InChI Key

HJZFEFWTUAVSJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)C(=O)C(F)(F)F

Origin of Product

United States

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